Selective PKCε activator that displays > 7-fold selectivity over other PKC isozymes. Stimulates glutamate release via presynaptic α7 nicotinic receptors on glutamatergic terminals in vitro and enhances cognition in vivo. Brain penetrant.
Dcp-LA
CAS No.: 28399-31-7
Cat. No.: VC0004632
Molecular Formula: C20H36O2
Molecular Weight: 308.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 28399-31-7 |
---|---|
Molecular Formula | C20H36O2 |
Molecular Weight | 308.5 g/mol |
IUPAC Name | 8-[2-[(2-pentylcyclopropyl)methyl]cyclopropyl]octanoic acid |
Standard InChI | InChI=1S/C20H36O2/c1-2-3-7-10-16-13-18(16)15-19-14-17(19)11-8-5-4-6-9-12-20(21)22/h16-19H,2-15H2,1H3,(H,21,22) |
Standard InChI Key | CONYTTFKIUJZOF-UHFFFAOYSA-N |
SMILES | CCCCCC1CC1CC2CC2CCCCCCCC(=O)O |
Canonical SMILES | CCCCCC1CC1CC2CC2CCCCCCCC(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Dcp-LA (PubChem CID:9904718) is a cyclopropane-containing fatty acid derivative with the molecular formula C₂₀H₃₆O₂ and a molecular weight of 308.5 g/mol . Its IUPAC name, 8-[2-[(2-pentylcyclopropyl)methyl]cyclopropyl]octanoic acid, reflects its unique bicyclic structure, which includes two cyclopropane rings substituted with a pentyl chain and an octanoic acid backbone .
Table 1: Key Molecular Properties of Dcp-LA
Property | Value |
---|---|
Molecular Formula | C₂₀H₃₆O₂ |
Molecular Weight | 308.5 g/mol |
XLogP3-AA | 7.7 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 2 |
Rotatable Bonds | 14 |
CAS Registry Number | 28399-31-7 |
Structural Features
The compound’s bioactivity is attributed to its cyclopropane rings, which confer rigidity and influence lipid bilayer interactions. The SMILES string CCCCCC1CC1CC2CC2CCCCCCCC(=O)O
delineates the pentylcyclopropylmethyl and octanoic acid moieties . Computational models predict high hydrophobicity (XLogP3-AA = 7.7), enabling membrane penetration and intracellular target engagement .
Biochemical Interactions and Mechanisms
Modulation of Protein Kinase C Epsilon (PKCε)
Dcp-LA acts as a selective activator of PKCε, a serine/threonine kinase involved in synaptic plasticity and neuroprotection. In vitro assays demonstrate that Dcp-LA enhances PKCε activity by ~300% at 10 µM, with no significant effect on other PKC isozymes (α, βI, βII, γ, δ, ι, ζ) . This specificity arises from structural complementarity to the PKCε C1 domain, a diacylglycerol-binding site critical for enzyme activation .
Inhibition of Protein Phosphatase 1 (PP1)
Dcp-LA directly binds PP1, a regulator of synaptic strength, with an IC₅₀ of 2.5 µM . Fluorescein-conjugated Dcp-LA experiments confirm competitive binding at the PP1 catalytic site, displacing substrates like phosphorylated nitrophenyl phosphate (pNPP) . PP1 inhibition potentiates Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) activity, enhancing AMPA receptor trafficking to postsynaptic membranes .
Table 2: Enzyme Modulation by Dcp-LA
Enzyme | Effect | IC₅₀/EC₅₀ | Mechanism |
---|---|---|---|
PKCε | Activation | 3 µM | C1 domain binding |
PP1 | Inhibition | 2.5 µM | Competitive catalytic site binding |
CaMKII | Indirect activation | N/A | PP1 inhibition → autophosphorylation |
Pharmacological Effects
Cognitive Enhancement
Dcp-LA ameliorates age-related cognitive decline in rodent models by dual modulation of PKCε and PP1. Intrahippocampal administration (0.1–1 nM) enhances spatial memory in Morris water maze tests, correlating with increased hippocampal glutamate release and long-term potentiation (LTP) . These effects are abolished by PKCε inhibitors, underscoring the kinase’s pivotal role .
Antidepressant-Like Activity
In stress-induced depression models, Dcp-LA (10 mg/kg, i.p.) reduces immobility time in forced swim tests by 40–50%, comparable to fluoxetine . Mechanistically, Dcp-LA upregulates 5-HT1A receptor surface expression in raphe nuclei via CaMKII-dependent trafficking, augmenting serotonergic neurotransmission .
Neuroprotection
Dcp-LA attenuates oxidative stress-induced neuronal apoptosis by suppressing caspase-3/-9 activation. Pretreatment with 1 µM Dcp-LA reduces hippocampal neuron death by 70% in H₂O₂-exposed cultures . This protection is mediated by PKCε-driven phosphorylation of BAD, a pro-apoptotic Bcl-2 family member .
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